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molecular formula C7H9NO B151221 (2-methylpyridin-3-yl)methanol CAS No. 56826-61-0

(2-methylpyridin-3-yl)methanol

Cat. No. B151221
M. Wt: 123.15 g/mol
InChI Key: PRMLMDSFLIHHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084155B2

Procedure details

Using General Procedure B: To a stirred solution of 2-methyl-pyridine-3-carbaldehyde (75 mg, 0.62 mmol), N′-(1H-benzimidazol-2-ylmethyl)-N′-(5,6,7,8-tetrahydro-8-quinolinyl)-1,4-benzenedimethanamine (246 mg, 0.62 mmol) and AcOH (40 uL, 0.62 mmol) in THF (6.2 mL) was added NaBH(OAc)3 (394 mg, 1.86 mmol) and the mixture was stirred at room temperature overnight. Purification of the crude white foam (280 mg) by column chromatography on silica gel (200:3:1—CH2Cl2:MeOH:NH4OH) afforded the desired product (116 mg, 37%) as a colorless syrup.
Quantity
75 mg
Type
reactant
Reaction Step One
Name
N′-(1H-benzimidazol-2-ylmethyl)-N′-(5,6,7,8-tetrahydro-8-quinolinyl)-1,4-benzenedimethanamine
Quantity
246 mg
Type
reactant
Reaction Step One
Name
Quantity
40 μL
Type
reactant
Reaction Step One
Quantity
394 mg
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
solvent
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.N1C2C=CC=CC=2N=C1CN(C1C2N=CC=CC=2CCC1)CC1C=CC(CN)=CC=1.CC(O)=O.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>C1COCC1>[CH3:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
75 mg
Type
reactant
Smiles
CC1=NC=CC=C1C=O
Name
N′-(1H-benzimidazol-2-ylmethyl)-N′-(5,6,7,8-tetrahydro-8-quinolinyl)-1,4-benzenedimethanamine
Quantity
246 mg
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)CN(CC2=CC=C(C=C2)CN)C2CCCC=1C=CC=NC21
Name
Quantity
40 μL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
394 mg
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
6.2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the crude white foam (280 mg) by column chromatography on silica gel (200:3:1—CH2Cl2:MeOH:NH4OH)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NC=CC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 116 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 151.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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